![molecular formula C16H17NO B14801113 4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethoxyphenyl)(2-methylbenzylidene)amine is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It is a type of Schiff base, which is a class of compounds characterized by the presence of an imine or azomethine group (-N=CH-). Schiff bases are typically formed by the condensation of primary amines with aldehydes or ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(2-methylbenzylidene)amine typically involves the condensation reaction between 4-ethoxyaniline and 2-methylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(4-ethoxyphenyl)(2-methylbenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
(4-ethoxyphenyl)(2-methylbenzylidene)amine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Wirkmechanismus
The mechanism of action of (4-ethoxyphenyl)(2-methylbenzylidene)amine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-methoxyphenyl)(2-methylbenzylidene)amine
- (4-chlorophenyl)(2-methylbenzylidene)amine
- (4-bromophenyl)(2-methylbenzylidene)amine
Uniqueness
(4-ethoxyphenyl)(2-methylbenzylidene)amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
Eigenschaften
Molekularformel |
C16H17NO |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-3-18-16-10-8-15(9-11-16)17-12-14-7-5-4-6-13(14)2/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
CXLIILXNNXKALB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
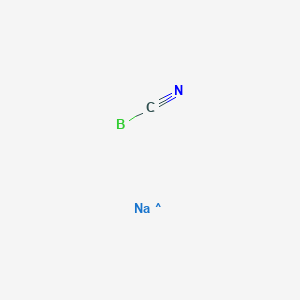
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
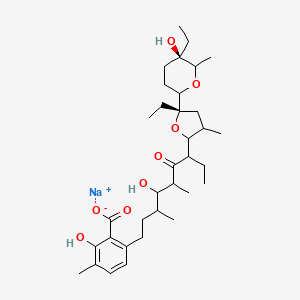
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)
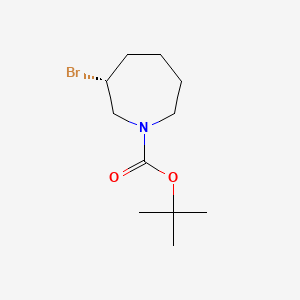
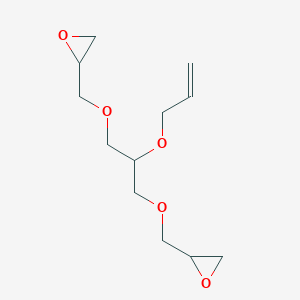
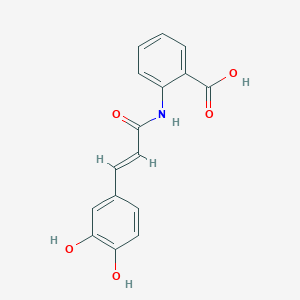
![2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide](/img/structure/B14801091.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)
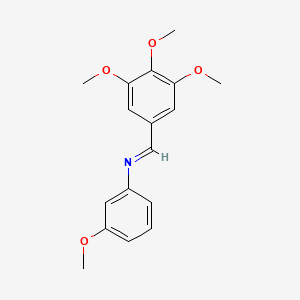
![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)
![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)
